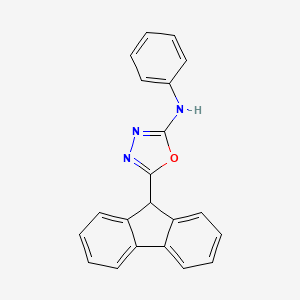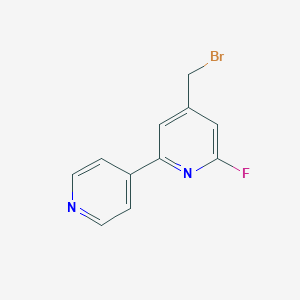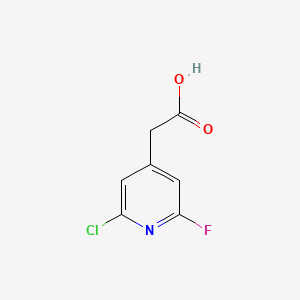
5-(2,6-Dimethylpiperidin-1-YL)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production involves standard organic synthesis techniques and purification processes such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but lacks the dimethyl groups on the piperidine ring.
5-(1-Piperidyl)furan-2-carbaldehyde: Another similar compound with slight structural variations.
Uniqueness
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2,6-dimethyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and binding properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
5-(2,6-dimethylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-5-10(2)13(9)12-7-6-11(8-14)15-12/h6-10H,3-5H2,1-2H3 |
Clé InChI |
XDYRWAAMIOVNJT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1C2=CC=C(O2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)








